molecular formula C20H18N4O3 B7753304 methyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

methyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Cat. No.: B7753304
M. Wt: 362.4 g/mol
InChI Key: HTROZJKWCNEAOL-UHFFFAOYSA-N
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Description

Methyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology and Medicine

In biology and medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The benzimidazole moiety is known for its biological activity, including antiviral and antiparasitic properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure .

Mechanism of Action

The mechanism of action of methyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA and proteins, disrupting their function. The pyrrole ring can interact with enzymes, inhibiting their activity .

Properties

IUPAC Name

methyl 3-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-11-6-7-14-15(8-11)23-19(22-14)17-16(25)10-24(18(17)21)13-5-3-4-12(9-13)20(26)27-2/h3-9H,10,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTROZJKWCNEAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=CC(=C4)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=CC(=C4)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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